![molecular formula C13H15N3O5S B239382 1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole](/img/structure/B239382.png)
1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as sulconazole, is an antifungal agent that is used to treat various fungal infections in humans and animals. It belongs to the imidazole class of antifungal drugs and works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
Wirkmechanismus
Sulconazole works by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to disruption of membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
Sulconazole has been shown to have minimal toxicity and is generally well-tolerated in humans and animals. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. It is primarily metabolized by the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Sulconazole is a potent antifungal agent that has a broad spectrum of activity against various fungal species. It has been extensively studied and has a well-established mechanism of action. However, its use in laboratory experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. These include:
1. Investigating its potential use in combination therapy with other antifungal agents to improve efficacy and reduce the risk of resistance.
2. Exploring its activity against emerging fungal pathogens, such as Candida auris and Aspergillus terreus.
3. Investigating its potential use in treating fungal infections in immunocompromised patients.
4. Developing new formulations of 1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole that could improve its pharmacokinetics and bioavailability.
5. Studying the molecular mechanisms underlying 1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole resistance in fungal species.
Synthesemethoden
Sulconazole is synthesized by reacting 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Sulconazole has been extensively studied for its antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and dermatophytes. It has also been investigated for its potential use in treating other fungal infections, such as those caused by Cryptococcus neoformans and Pneumocystis jirovecii.
Eigenschaften
Produktname |
1-(4-Methoxy-2,3-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
---|---|
Molekularformel |
C13H15N3O5S |
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C13H15N3O5S/c1-8-9(2)12(6-5-11(8)21-4)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3 |
InChI-Schlüssel |
HETLFMKJQOAOPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Löslichkeit |
45.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.